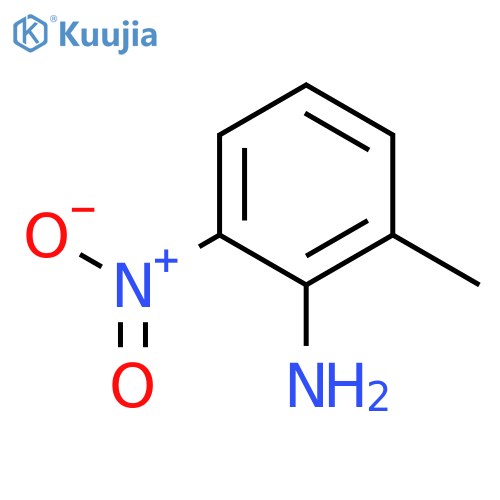Cas no 570-24-1 (2-Methyl-6-nitroaniline)

2-Methyl-6-nitroaniline structure
商品名:2-Methyl-6-nitroaniline
2-Methyl-6-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-nitroaniline
- 2-Amino-3-nitrotoluene~6-Nitro-o-toluidine
- 6-Nitro-o-toluidine
- 6-Nitro-2-Methylaniline
- 6-Nitro-o-tol
- 2-Amino-3-nitrotoluene
- 2-Amino-3-methylnitrobenzene
- 2-Methyl-6-nitroanil
- 2-Nitro-6-methylaniline
- Benzenamine, 2-methyl-6-nitro-
- 1-amino-2-methyl-6-nitrobenzene
- 1-amino-2-nitro-6-methylbenzene
- 2-AMino-3-nitrotoluene
- 2-Methyl-6-nitrobenzenamine
- 3-NITRO-2-AMINOTOLUENE
- 2-Amino-1-methyl-3-nitrobenzene
- 6-Methyl-2-nitroaniline
- OUP165YKBC
- 2-Methyl-6-nitro-benzenamine
- FCMRHMPITHLLLA-UHFFFAOYSA-N
- 6-methyl-2-nitrophenylamine
- ar-Methyl-ar-nitrobenzenamine
- Benzenamine, ar-methyl-ar-nitro-
- NSC286
- 6-nitro-o-
-
- MDL: MFCD00007744
- インチ: 1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
- InChIKey: FCMRHMPITHLLLA-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 152.05900
- どういたいしつりょう: 152.058578
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 赤褐色固体
- 密度みつど: 1.19 g/cm3
- ゆうかいてん: 93.0 to 97.0 deg-C
- ふってん: 124°C/1mmHg(lit.)
- フラッシュポイント: 110 ºC
- 屈折率: 1.6276 (estimate)
- ようかいど: <1mg/l
- すいようせい: <0.1 g/100 mL at 23 ºC
- PSA: 71.84000
- LogP: 2.58980
- ようかいせい: 水ようかいど <0.1 g/100 ml at 23 ° C
2-Methyl-6-nitroaniline セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301+H311+H331-H315-H319-H412
- 警告文: P261-P264-P270-P271-P273-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 2660 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-33-51/53
- セキュリティの説明: S28-S36/37-S45-S61-S28A
- 福カードFコード:10
-
危険物標識:


- ちょぞうじょうけん:Store at room temperature
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R23/24/25; R33; R51/53
- 包装等級:III
2-Methyl-6-nitroaniline 税関データ
- 税関コード:29214300
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Methyl-6-nitroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19545-0.05g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-19545-0.1g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-19545-0.5g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
| Enamine | EN300-19545-10.0g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
| Life Chemicals | F1196-0221-10g |
2-Methyl-6-nitroaniline |
570-24-1 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
| Life Chemicals | F1196-0221-1g |
2-Methyl-6-nitroaniline |
570-24-1 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003972-500g |
2-Methyl-6-nitroaniline |
570-24-1 | >97% | 500g |
¥548.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003972-1000g |
2-Methyl-6-nitroaniline |
570-24-1 | >97% | 1000g |
¥1032.00 | 2024-07-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11180-100g |
2-Methyl-6-nitroaniline |
570-24-1 | 100g |
¥186.0 | 2021-09-08 | ||
| TRC | M323560-10g |
2-Methyl-6-nitroaniline |
570-24-1 | 10g |
$ 81.00 | 2023-09-07 |
2-Methyl-6-nitroaniline サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:570-24-1)2-Methyl-6-nitroaniline
注文番号:sfd19155
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:570-24-1)2-甲基-6-硝基苯胺
注文番号:LE26638635
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:56
価格 ($):discuss personally
2-Methyl-6-nitroaniline 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
570-24-1 (2-Methyl-6-nitroaniline) 関連製品
- 147021-86-1(1,2-Benzenediamine,4-methyl-3-nitro-)
- 601-87-6(3-Methyl-2-nitroaniline)
- 15540-85-9(3,6-Dimethyl-2-nitroaniline)
- 1635-84-3(2,4-Dimethyl-6-nitroaniline)
- 578-46-1(5-Methyl-2-nitroaniline)
- 610-39-9(4-Methyl-1,2-dinitrobenzene)
- 35490-74-5(Benzenamine,3,5-dimethyl-2-nitro-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:570-24-1)2-Methyl-6-nitroaniline

清らかである:99%/99%
はかる:250g/1kg
価格 ($):222.0/728.0
atkchemica
(CAS:570-24-1)2-Methyl-6-nitroaniline

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ









